(R)-Carvedilol is one enantiomer of the racemic drug Carvedilol, a medication used in the treatment of hypertension and heart failure. Unlike its counterpart, (S)-Carvedilol, (R)-Carvedilol is a weak α1-adrenergic receptor blocker and does not possess β-blocking activity [, ]. This unique characteristic makes (R)-Carvedilol a valuable tool in scientific research, particularly for investigating the individual roles of α1-adrenergic receptor blockade and β-blockade in various physiological and pathological processes.
(R)-Carvedilol shares the same chemical formula as (S)-Carvedilol (C24H26N2O4), with the key difference being the spatial arrangement of atoms around a single chiral carbon. This difference in chirality leads to distinct interactions with biological targets, explaining the different pharmacological profiles of the two enantiomers [, ].
(R)-Carvedilol exerts its primary pharmacological effect by blocking α1-adrenergic receptors. These receptors are found on vascular smooth muscle cells, and their activation leads to vasoconstriction. By blocking these receptors, (R)-Carvedilol can induce vasodilation, thereby contributing to its antihypertensive effects [, ].
In addition to its α1-adrenergic blocking activity, (R)-Carvedilol has been shown to interact with ryanodine receptor type 2 (RyR2), a calcium channel found in cardiac and neuronal cells. By modulating RyR2 activity, (R)-Carvedilol can suppress arrhythmogenic calcium waves and has shown promising results in preclinical models of Alzheimer's disease [, , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2